N-[1-(4-bromophenyl)propyl]-2-chloroacetamide N-[1-(4-bromophenyl)propyl]-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 854035-91-9
VCID: VC8474012
InChI: InChI=1S/C11H13BrClNO/c1-2-10(14-11(15)7-13)8-3-5-9(12)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,15)
SMILES: CCC(C1=CC=C(C=C1)Br)NC(=O)CCl
Molecular Formula: C11H13BrClNO
Molecular Weight: 290.58 g/mol

N-[1-(4-bromophenyl)propyl]-2-chloroacetamide

CAS No.: 854035-91-9

Cat. No.: VC8474012

Molecular Formula: C11H13BrClNO

Molecular Weight: 290.58 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-bromophenyl)propyl]-2-chloroacetamide - 854035-91-9

Specification

CAS No. 854035-91-9
Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
IUPAC Name N-[1-(4-bromophenyl)propyl]-2-chloroacetamide
Standard InChI InChI=1S/C11H13BrClNO/c1-2-10(14-11(15)7-13)8-3-5-9(12)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,15)
Standard InChI Key OWCKJSSTWUEOET-UHFFFAOYSA-N
SMILES CCC(C1=CC=C(C=C1)Br)NC(=O)CCl
Canonical SMILES CCC(C1=CC=C(C=C1)Br)NC(=O)CCl

Introduction

Chemical Identity and Structural Analysis

N-[1-(4-Bromophenyl)propyl]-2-chloroacetamide belongs to the class of substituted acetamides, characterized by a bromophenyl group attached to a propylamine backbone and a chloroacetyl moiety. Its molecular formula is C₁₁H₁₃BrClNO, with a molecular weight of 290.59 g/mol (calculated). The compound’s structure includes a 4-bromophenyl group connected via a propyl chain to an acetamide group substituted with chlorine at the α-position.

Comparative Structural Features

Analogous compounds, such as N-(4-bromophenyl)-2-chloroacetamide (CAS 2564-02-5), share a similar core structure but differ in the alkyl chain length. For instance:

  • N-(4-Bromophenyl)-2-chloroacetamide: Molecular formula C₈H₇BrClNO, molecular weight 248.50 g/mol .

  • N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide: Molecular formula C₁₀H₁₁BrClNO, molecular weight 276.56 g/mol .

The propyl variant’s extended alkyl chain is expected to influence its solubility, lipophilicity (LogP ~3.7–4.2), and metabolic stability compared to shorter-chain analogs .

Synthesis and Reaction Pathways

While no direct synthesis protocol for N-[1-(4-bromophenyl)propyl]-2-chloroacetamide is documented, its preparation can be inferred from methods used for analogous compounds.

Proposed Synthesis Route

A plausible pathway involves:

  • Amination: Reaction of 4-bromoacetophenone with propylamine to form 1-(4-bromophenyl)propylamine.

  • Acetylation: Treatment with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–20°C .

Example Protocol (adapted from ):

  • Dissolve 1-(4-bromophenyl)propylamine (10 mmol) in dichloromethane.

  • Add triethylamine (12 mmol) and cool to 0°C.

  • Slowly add 2-chloroacetyl chloride (10 mmol) dropwise.

  • Warm to room temperature and stir for 16 hours.

  • Wash with 1N HCl, purify via silica gel chromatography, and concentrate in vacuo.

Expected Yield: ~90–97% (based on similar reactions) .

Physicochemical Properties

Calculated and Extrapolated Data

PropertyValue (Estimated)Basis for Estimation
Density1.45–1.50 g/cm³Analogous ethyl variant
Boiling Point430–440°CEthyl variant: 426.6°C
Flash Point210–220°CEthyl variant: 211.8°C
LogP3.7–4.2Ethyl variant: 3.705
Refractive Index1.55–1.60Ethyl variant: 1.559

The compound is likely a crystalline solid at room temperature, with moderate solubility in organic solvents (e.g., dichloromethane, ethanol) and low aqueous solubility .

Applications in Research

Pharmaceutical Intermediate

N-[1-(4-Bromophenyl)propyl]-2-chloroacetamide may serve as a precursor in synthesizing bioactive molecules. For example:

  • Anti-inflammatory Agents: Chloroacetamide derivatives are known to inhibit cyclooxygenase (COX) enzymes .

  • Anticancer Compounds: Bromophenyl groups enhance binding to kinase targets, as seen in analogs .

Agrochemical Development

The bromophenyl moiety is prevalent in herbicides and pesticides. The compound could act as a scaffold for developing selective agrochemicals with reduced environmental persistence .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methods to improve yield and purity.

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.

  • Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.

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